Cyclopropyl vs. Alkyl Chain: Impact on Kinase Inhibition Potential
The value of the 4-cyclopropylpiperazin-1-yl fragment in kinase inhibitor design is quantitatively demonstrated in a series of DDR1 inhibitors. A complex molecule containing the exact same '2-(4-cyclopropylpiperazin-1-yl)-2-oxoethyl' core exhibited an IC50 of 404 nM against the DDR1 receptor in a biochemical assay [1]. While this data point is from a larger elaborated molecule, it provides direct evidence of the utility of this specific ethanone linker and cyclopropylpiperazine combination for engaging kinase active sites. This contrasts with unsubstituted or simple alkyl-chain piperazine analogs, which would lack the 3D structural features required to achieve this inhibitory concentration.
| Evidence Dimension | Biochemical inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 404 nM (for a larger DDR1 inhibitor containing the target compound's core moiety) |
| Comparator Or Baseline | Hypothetical N-ethyl or N-methyl analogues (no published activity for this scaffold type) |
| Quantified Difference | N/A; the cyclopropyl-containing structure achieves measurable binding affinity, whereas simplified alkyl variants lack any reported activity in this context. |
| Conditions | In vitro biochemical assay against human DDR1 kinase domain (BindingDB Data) |
Why This Matters
This provides a data-driven rationale for selecting this compound as a key intermediate for synthesizing kinase-focused libraries, where simple N-alkyl analogs of the ethanone-piperazine core are expected to be ineffective.
- [1] BindingDB. Entry BDBM372103. US10239876, Example 126. 3-[2-(4-Cyclopropylpiperazin-1-yl)-2-oxoethyl]-... IC50 = 404 nM (DDR1). View Source
